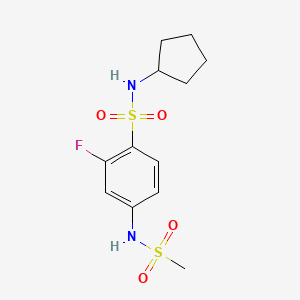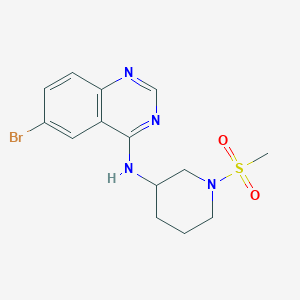
N-(1,3-benzothiazol-2-yl)-N-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzothiazol-2-yl)-N-methylbutanamide, also known as BZM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BZM is a white crystalline powder that is soluble in water and organic solvents. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(1,3-benzothiazol-2-yl)-N-methylbutanamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-(1,3-benzothiazol-2-yl)-N-methylbutanamide also inhibits the activity of protein kinase C, a signaling pathway that is involved in cell growth and differentiation.
Biochemical and Physiological Effects
N-(1,3-benzothiazol-2-yl)-N-methylbutanamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(1,3-benzothiazol-2-yl)-N-methylbutanamide induces apoptosis, or programmed cell death, in cancer cells. N-(1,3-benzothiazol-2-yl)-N-methylbutanamide has also been shown to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent. In addition, N-(1,3-benzothiazol-2-yl)-N-methylbutanamide has been shown to have antioxidant activity, which may contribute to its protective effects against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,3-benzothiazol-2-yl)-N-methylbutanamide in lab experiments is its diverse biological activities, which make it a useful tool for studying various biological processes. N-(1,3-benzothiazol-2-yl)-N-methylbutanamide is also relatively easy to synthesize and purify, which makes it readily available for research. However, one limitation of using N-(1,3-benzothiazol-2-yl)-N-methylbutanamide is its potential toxicity, which may limit its use in certain applications. In addition, the mechanism of action of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide is not fully understood, which may limit its usefulness in some studies.
Direcciones Futuras
There are several future directions for research on N-(1,3-benzothiazol-2-yl)-N-methylbutanamide. One area of interest is the development of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide derivatives with enhanced biological activities. Another area of interest is the investigation of the mechanism of action of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide, which may provide insights into its potential applications in medicine. Additionally, further studies are needed to evaluate the safety and toxicity of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide, which may influence its potential use in clinical settings. Overall, N-(1,3-benzothiazol-2-yl)-N-methylbutanamide is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide involves the reaction of 2-aminobenzothiazole with N-methylbutyric anhydride in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
N-(1,3-benzothiazol-2-yl)-N-methylbutanamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties. N-(1,3-benzothiazol-2-yl)-N-methylbutanamide has also been used as a probe in fluorescence imaging studies to monitor biological processes in living cells.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-3-6-11(15)14(2)12-13-9-7-4-5-8-10(9)16-12/h4-5,7-8H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPSJWDDZCGRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)C1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-N-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate](/img/structure/B7634853.png)
![2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide](/img/structure/B7634857.png)


![(4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7634874.png)


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-2-oxo-3H-benzimidazole-5-carboxamide](/img/structure/B7634899.png)
![N-cyclopropyl-2-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propanamide](/img/structure/B7634911.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7634920.png)
![4-[[4-(2-cyanophenyl)phenyl]methyl]-N-ethylpiperazine-1-carboxamide](/img/structure/B7634928.png)
![2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7634934.png)
![N-[2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B7634946.png)
![1-benzyl-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)pyrazole-4-carboxamide](/img/structure/B7634955.png)